2-[(1,3-BENZOXAZOL-2-YL)AMINO]-N-(4-FLUOROPHENYL)-4-METHYLPYRIMIDINE-5-CARBOXAMIDE
Description
This compound features a pyrimidine core substituted with a methyl group at position 4 and a carboxamide moiety at position 5, where the amide nitrogen is linked to a 4-fluorophenyl group. Additionally, the amino group at position 2 of the pyrimidine is connected to a 1,3-benzoxazole ring. The benzoxazole moiety contributes to π-π stacking interactions in biological targets, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJZKZBGWXSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-325680 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Formation of the core structure: This step often involves the use of aromatic compounds and specific reagents to build the core framework of WAY-325680.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods for WAY-325680 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound.
Chemical Reactions Analysis
WAY-325680 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzoxazole derivatives, including the compound , exhibit potential anticancer properties. Studies have demonstrated that such compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, a study highlighted the synthesis of novel benzoxazole derivatives that showed significant cytotoxic effects against cancer cell lines .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Benzoxazole derivatives are known to possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics. A comparative study evaluated various benzoxazole compounds against pathogenic bacteria and fungi, revealing promising results for the compound's efficacy.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. The compound has been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammation. This mechanism is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Fluorescent Probes
In material science, the compound's unique structural features allow it to be utilized as a fluorescent probe in biological imaging. The incorporation of benzoxazole moieties enhances photophysical properties, making it suitable for applications in bioimaging and sensor technology .
Photonic Devices
Benzoxazole derivatives have also been explored for their applications in photonic devices due to their electronic properties. The ability to tune these compounds for specific wavelengths makes them valuable in developing optoelectronic materials .
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-yl)amino]-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide typically involves multi-step reactions starting from easily accessible precursors. Common methods include:
- Condensation Reactions : Utilizing amines and carboxylic acids under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization strategies to form the benzoxazole ring.
- Functional Group Modifications : Modifying existing functional groups to enhance bioactivity or solubility.
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Condensation | Formation of amide bonds | Amines, carboxylic acids |
| Cyclization | Formation of benzoxazole rings | Acidic/Basic catalysts |
| Functionalization | Modifying existing groups for enhanced activity | Halogenating agents |
Case Study on Anticancer Efficacy
A notable study focused on the anticancer activity of benzoxazole derivatives against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent .
Case Study on Antimicrobial Activity
In another investigation, a series of benzoxazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study found that certain derivatives displayed potent activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates .
Mechanism of Action
The mechanism of action of WAY-325680 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrimidine vs. Pyrazole Derivatives Compounds such as 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide () replace the pyrimidine core with a pyrazole ring. While both heterocycles participate in hydrogen bonding, pyrimidines often exhibit broader kinase inhibition due to their ability to mimic purine bases. Pyrazole derivatives, in contrast, are prevalent in cannabinoid receptor ligands (e.g., ADB-FUBINACA; ), highlighting how core structure dictates target selectivity .
Benzoxazole-Containing Analogs The PTP1B inhibitor (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid () shares the benzoxazole and 4-fluorophenyl motifs. However, its sulfamoyl group and extended alkyl chain differentiate its binding mode, likely enhancing interactions with PTP1B’s catalytic pocket. This underscores the importance of substituent positioning for enzyme inhibition .
Substituent Effects
4-Fluorophenyl Group The 4-fluorophenyl moiety is a common pharmacophore in drugs (e.g., calcium heptenoate in ) due to its balance of electronegativity and lipophilicity. In the target compound, it may improve membrane permeability compared to non-fluorinated analogs.
Methyl and Carboxamide Groups
The 4-methyl group on the pyrimidine likely reduces rotational freedom, stabilizing the compound in hydrophobic pockets. The carboxamide at position 5 provides hydrogen-bonding capacity, akin to pyrazole-4-carboxamides in , which are used in kinase inhibitors .
Structural and Functional Data Table
Research Findings and Implications
- Benzoxazole Role : The benzoxazole ring in the target compound and ’s inhibitor enhances aromatic stacking, critical for high-affinity enzyme interactions. Its absence in pyrazole derivatives () may limit target engagement in phosphatase inhibition .
- Fluorophenyl Impact: The 4-fluorophenyl group is a conserved feature across diverse drug classes (e.g., synthetic cannabinoids in , kinase inhibitors in ), suggesting its versatility in optimizing pharmacokinetics .
- Carboxamide Functionality : The carboxamide group in both pyrimidine and pyrazole derivatives facilitates hydrogen bonding with target proteins, a key determinant of potency .
Q & A
Q. What mechanisms underlie discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Evaluate efflux pump activity (e.g., P-glycoprotein) using inhibitors like verapamil .
- Assess differential expression of target proteins (e.g., Western blotting) in resistant vs. sensitive cell lines .
Key Notes for Experimental Design
- Data Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Confirmation : Combine spectroscopic data (NMR, IR) with computational predictions to resolve ambiguities .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and account for solvent effects in dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
